![molecular formula C18H16O4S2 B13125894 9,10-Anthracenedione, 1,5-bis[(2-hydroxyethyl)thio]- CAS No. 149642-48-8](/img/structure/B13125894.png)
9,10-Anthracenedione, 1,5-bis[(2-hydroxyethyl)thio]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Bis((2-hydroxyethyl)thio)anthracene-9,10-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two hydroxyethylthio groups attached to the anthracene core at positions 1 and 5, and two ketone groups at positions 9 and 10. Anthracene derivatives are known for their diverse applications in various fields, including organic electronics, photochemistry, and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis((2-hydroxyethyl)thio)anthracene-9,10-dione typically involves the following steps:
Starting Material:
Thioether Formation: The anthraquinone is reacted with 2-mercaptoethanol in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction leads to the formation of the thioether linkage at positions 1 and 5 of the anthraquinone core.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
While specific industrial production methods for 1,5-Bis((2-hydroxyethyl)thio)anthracene-9,10-dione are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Bis((2-hydroxyethyl)thio)anthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyethylthio groups can be oxidized to form sulfoxides or sulfones.
Reduction: The ketone groups at positions 9 and 10 can be reduced to hydroxyl groups.
Substitution: The hydroxyethylthio groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxylated anthracene derivatives.
Substitution: Various substituted anthracene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,5-Bis((2-hydroxyethyl)thio)anthracene-9,10-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Wirkmechanismus
The mechanism of action of 1,5-Bis((2-hydroxyethyl)thio)anthracene-9,10-dione is not fully understood. it is believed to interact with cellular targets through its anthracene core and hydroxyethylthio groups. These interactions may involve:
DNA Intercalation: The planar anthracene core can intercalate into DNA, disrupting its structure and function.
Enzyme Inhibition: The compound may inhibit enzymes involved in cellular processes, such as topoisomerases, which are essential for DNA replication and transcription.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Mitoxantrone: An anthracenedione derivative used as an anticancer agent.
Doxorubicin: An anthracycline antibiotic with a similar anthracene core, used in cancer chemotherapy.
Anthraquinone: The parent compound of 1,5-Bis((2-hydroxyethyl)thio)anthracene-9,10-dione, widely used in dye production and as a precursor for other derivatives.
Uniqueness
1,5-Bis((2-hydroxyethyl)thio)anthracene-9,10-dione is unique due to the presence of hydroxyethylthio groups, which impart distinct chemical and biological properties. These groups enhance the compound’s solubility and reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for drug development.
Eigenschaften
CAS-Nummer |
149642-48-8 |
|---|---|
Molekularformel |
C18H16O4S2 |
Molekulargewicht |
360.5 g/mol |
IUPAC-Name |
1,5-bis(2-hydroxyethylsulfanyl)anthracene-9,10-dione |
InChI |
InChI=1S/C18H16O4S2/c19-7-9-23-13-5-1-3-11-15(13)18(22)12-4-2-6-14(24-10-8-20)16(12)17(11)21/h1-6,19-20H,7-10H2 |
InChI-Schlüssel |
BAZIGDDRQDOUEL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)SCCO)C(=O)C3=C(C2=O)C(=CC=C3)SCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



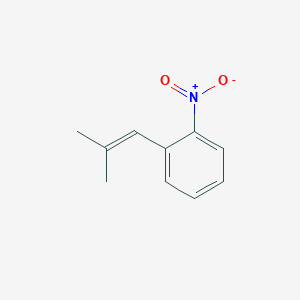
![2-Bromo-4,5,7-trifluorobenzo[d]thiazole](/img/structure/B13125847.png)
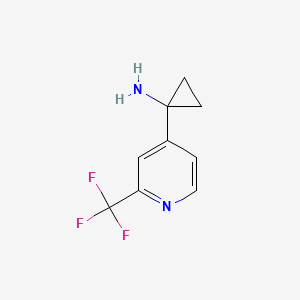

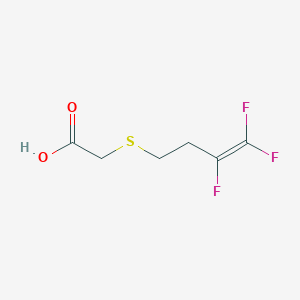
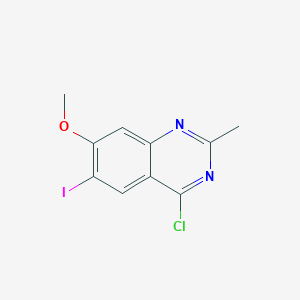
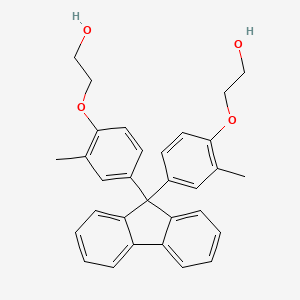
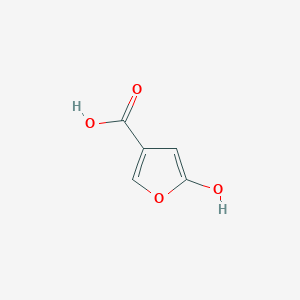
![9,10-Anthracenedione, 2-[(tribromomethyl)sulfonyl]-](/img/structure/B13125876.png)
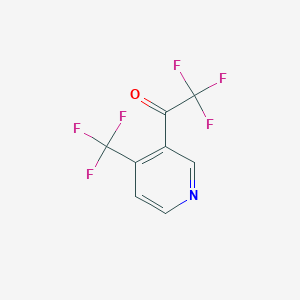


![tert-butyl N-[(1R)-2-oxo-1-phenyl-2-piperidin-1-ylethyl]carbamate](/img/structure/B13125890.png)
